molecular formula C7H6ClFO2 B2649024 4-Chloro-2-fluoro-5-methoxyphenol CAS No. 1881328-66-0

4-Chloro-2-fluoro-5-methoxyphenol

Cat. No.: B2649024
CAS No.: 1881328-66-0
M. Wt: 176.57
InChI Key: RHLVMODEYHTNJD-UHFFFAOYSA-N
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Description

This compound belongs to the family of halogenated methoxyphenols, characterized by a phenolic ring substituted with chlorine (Cl), fluorine (F), and methoxy (-OCH₃) groups. Such substitutions influence electronic distribution, solubility, and reactivity. For instance, fluorine’s strong electron-withdrawing effect and chlorine’s moderate electronegativity could enhance acidity compared to non-halogenated phenols . Methoxy groups typically increase solubility in organic solvents due to their electron-donating nature .

Properties

IUPAC Name

4-chloro-2-fluoro-5-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLVMODEYHTNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-5-methoxyphenol typically involves the introduction of chloro, fluoro, and methoxy groups onto a phenol ring. One common method is through electrophilic aromatic substitution reactions. For example, starting with 4-chloro-2-fluorophenol, a methoxy group can be introduced using methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic hydrogenation, halogenation, and methylation under controlled conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro and fluoro groups can be reduced under specific conditions.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dehalogenated phenols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-Chloro-2-fluoro-5-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-methoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key analogs from the evidence highlight how substituent positions alter properties:

Compound Name Substituents (Positions) Key Features References
4-Chloro-2-methylphenol Cl (4), CH₃ (2) Used in water quality analysis; methyl enhances hydrophobicity
5-Chloro-2-(4-fluorophenyl)-1,3-benzothiazole Cl (5), F-phenyl (2) Bioactive benzothiazole derivative; fluorine enhances metabolic stability
5-Amino-4-fluoro-2-methylphenol NH₂ (5), F (4), CH₃ (2) Amino group introduces basicity; used in specialty chemicals
6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol F (6), OCH₃-phenyl (3) Precursor for biological studies; methoxy improves solubility

Key Observations :

  • Electron-Withdrawing Effects: Fluorine at position 2 (as in 4-Chloro-2-fluoro-5-methoxyphenol) likely increases acidity compared to methyl-substituted analogs (e.g., 4-Chloro-2-methylphenol) .
  • Bioactivity : Methoxy and halogen combinations in benzothiazoles (e.g., 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) correlate with antimicrobial and anticancer activities .
  • Solubility : Methoxy groups at para positions (e.g., 6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol) enhance solubility in polar solvents compared to ortho-substituted isomers .

Physical and Chemical Properties

A hypothetical comparison based on substituent trends:

Property This compound (Predicted) 4-Chloro-2-methylphenol 5-Amino-4-fluoro-2-methylphenol
Molecular Weight (g/mol) ~176.5 (C₇H₅ClFO₂) 142.6 (C₇H₇ClO) 157.6 (C₇H₈FNO)
pKa ~8.2 (lower than phenol due to F/Cl) 9.8 7.9 (amino group lowers acidity)
Solubility in Water Low (methoxy enhances organic solubility) Very low Moderate (due to -NH₂)

Research Findings and Implications

  • Synthetic Pathways: Fluorinated phenols like those in and are synthesized via nucleophilic aromatic substitution or Suzuki coupling, suggesting analogous routes for this compound .
  • Environmental Impact: Chlorinated phenols (e.g., ) are regulated pollutants; fluorine substitution may reduce persistence but requires toxicity studies .
  • Drug Design: Methoxy and halogen motifs in and are associated with kinase inhibition and antimicrobial activity, positioning this compound as a candidate for medicinal chemistry optimization .

Biological Activity

4-Chloro-2-fluoro-5-methoxyphenol is an aromatic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

This compound is characterized by the presence of a chloro group, a fluoro group, and a methoxy group on a phenolic ring. This arrangement contributes to its distinct chemical reactivity and potential interactions with biological systems.

The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological molecules and participate in halogen bonding through its chloro and fluoro groups. These interactions can influence enzyme activity and receptor binding, leading to various biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties. A study demonstrated that derivatives of this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative displayed a minimum inhibitory concentration (MIC) of 8 µg/mL against certain bacterial strains, highlighting its potential as an antibacterial agent .

Table 1: Antibacterial Activity of this compound Derivatives

Compound NameBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
6cE. coli817.0 ± 0.40
6cS. aureus817.0 ± 0.15

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in inhibiting the activity of NADPH oxidase, which plays a critical role in inflammatory responses. An analog, 4-Fluoro-2-methoxyphenol, was found to be significantly more potent than apocynin (a known anti-inflammatory agent) in inhibiting leukocyte oxidant production and phagocytosis . This suggests that this compound may also possess similar anti-inflammatory properties.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. In a study assessing various derivatives against cancer cell lines, one derivative demonstrated significant anticancer activity with a percentage growth inhibition (PGI) of over 65% at a concentration of 10 µM against several cancer cell lines . The molecular docking studies indicated effective binding to the active site of tubulin, suggesting a mechanism for its anticancer effects.

Table 2: Anticancer Activity of Derivatives

Compound NameCancer Cell LinePGI (%) at 10 µM
6hSNB-1965.12
6hNCI-H46055.61
6hSNB-7554.68

Case Studies

Several case studies have reported the biological effects of related compounds, emphasizing their therapeutic potential. For example, the use of methoxy-substituted catechols in treating inflammatory diseases has been documented, showcasing their ability to inhibit reactive oxygen species production without exhibiting cellular toxicity . These findings support the hypothesis that similar mechanisms may be applicable to this compound.

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